molecular formula C11H12O3 B8361979 2-Phenyl-1,3-dioxane-5-carbaldehyde

2-Phenyl-1,3-dioxane-5-carbaldehyde

Cat. No. B8361979
M. Wt: 192.21 g/mol
InChI Key: DTFXWVBMKNZFJS-UHFFFAOYSA-N
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Patent
US06884774B2

Procedure details

To a solution of (2-phenyl-1,3-dioxan-5-yl)methanol (2.0 g) in dichloromethane (40 ml) were added pyridinium chlorochromate (11.6 g) and molecular seaves 4A powder (5.0 g) with stirring and the mixture was stirred at ambient temperature for 5 hours. To a reaction mixture was added dichloromethane (100 ml) and the insoluble material was filtered off with celite and the filtrates were washed in turn with water, saturated aqueous sodium hydrogen carbonate and saturated aqueous sodium chloride, dried over magnesium sulfate and evaporated in vacuo to give 2-phenyl-1,3-dioxane-5-carbaldehyde (0.52 g). This compound was immediately used as the starting compound for the next step.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
11.6 g
Type
reactant
Reaction Step One
[Compound]
Name
4A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
powder
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([CH:7]2[O:12][CH2:11][CH:10]([CH2:13][OH:14])[CH2:9][O:8]2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[Cr](Cl)([O-])(=O)=O.[NH+]1C=CC=CC=1>ClCCl>[C:1]1([CH:7]2[O:12][CH2:11][CH:10]([CH:13]=[O:14])[CH2:9][O:8]2)[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1 |f:1.2|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
C1(=CC=CC=C1)C1OCC(CO1)CO
Name
Quantity
11.6 g
Type
reactant
Smiles
[Cr](=O)(=O)([O-])Cl.[NH+]1=CC=CC=C1
Name
4A
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
powder
Quantity
5 g
Type
reactant
Smiles
Name
Quantity
40 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
100 mL
Type
solvent
Smiles
ClCCl

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred at ambient temperature for 5 hours
Duration
5 h
FILTRATION
Type
FILTRATION
Details
the insoluble material was filtered off with celite
WASH
Type
WASH
Details
the filtrates were washed in turn with water, saturated aqueous sodium hydrogen carbonate and saturated aqueous sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C1OCC(CO1)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.52 g
YIELD: CALCULATEDPERCENTYIELD 26.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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